molecular formula C14H16BrCl2NO5S B1664330 Acetic acid, bromo-, 2-((dichloroacetyl)((4-(methylsulfonyl)phenyl)methyl)amino)ethyl ester CAS No. 3785-28-2

Acetic acid, bromo-, 2-((dichloroacetyl)((4-(methylsulfonyl)phenyl)methyl)amino)ethyl ester

Cat. No. B1664330
CAS RN: 3785-28-2
M. Wt: 461.2 g/mol
InChI Key: NZOLBUNOTNPNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, bromo-, 2-((dichloroacetyl)((4-(methylsulfonyl)phenyl)methyl)amino)ethyl ester is a bioactive chemical.

Scientific Research Applications

  • Synthesis Applications : This compound is used in the synthesis of various chemical structures. For instance, it's involved in the hydrolytic transformations of phenyloxy(or sulfanyl)acetic acids under microwave irradiation in alkaline medium (Rudyakova et al., 2006). Additionally, it plays a role in the synthesis of thiazolecarboxylic acid derivatives (Dovlatyan et al., 2004).

  • Chemical Transformations : It is used in chemical transformations such as the intramolecular amination of aryl halides (Noji et al., 2012), and in the preparation of alpha-bromophenylacetic acid from benzaldehyde (Ogura et al., 1975).

  • Antimicrobial Activity : Some derivatives of this compound have been studied for their antimicrobial properties. For example, synthesized peptide derivatives exhibited potent bioactivity against certain bacteria and fungi (Dahiya et al., 2008).

  • Pharmacological Screening : The compound has also been used in the context of pharmacological screening, where synthesized analogs showed potential bioactivity against various microorganisms (Dahiya et al., 2008).

  • Organic Synthesis : It is involved in organic synthesis processes such as the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester (Schleusner et al., 2004).

properties

CAS RN

3785-28-2

Product Name

Acetic acid, bromo-, 2-((dichloroacetyl)((4-(methylsulfonyl)phenyl)methyl)amino)ethyl ester

Molecular Formula

C14H16BrCl2NO5S

Molecular Weight

461.2 g/mol

IUPAC Name

2-[(2,2-dichloroacetyl)-[(4-methylsulfonylphenyl)methyl]amino]ethyl 2-bromoacetate

InChI

InChI=1S/C14H16BrCl2NO5S/c1-24(21,22)11-4-2-10(3-5-11)9-18(14(20)13(16)17)6-7-23-12(19)8-15/h2-5,13H,6-9H2,1H3

InChI Key

NZOLBUNOTNPNKG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN(CCOC(=O)CBr)C(=O)C(Cl)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN(CCOC(=O)CBr)C(=O)C(Cl)Cl

Appearance

Solid powder

Other CAS RN

3785-28-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetic acid, bromo-, 2-((dichloroacetyl)((4-(methylsulfonyl)phenyl)methyl)amino)ethyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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